O,O,S-Triethyl thiophosphate
Overview
Description
O,O,S-Triethyl thiophosphate is an organophosphorus compound with the molecular formula C₆H₁₅O₃PS. It is a derivative of thiophosphoric acid, where three ethyl groups are attached to the phosphorus atom. This compound is known for its applications in various fields, including agriculture, chemistry, and industry.
Scientific Research Applications
O,O,S-Triethyl thiophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of novel organophosphorus compounds and catalysts.
Biology: This compound is studied for its potential use in biochemical assays and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: O,O,S-Triethyl thiophosphate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with sulfur and triethylamine under microwave irradiation. This reaction is carried out in the presence of acidic alumina and does not require a solvent, making it an efficient and environmentally friendly process .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This method provides a direct synthetic route to phosphorothioates via the formation of O,O’-dialkyl thiophosphate anions .
Chemical Reactions Analysis
Types of Reactions: O,O,S-Triethyl thiophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates.
Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.
Hydrolysis: In the presence of water, it can hydrolyze to form thiophosphoric acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Alkyl halides and aryl halides are often used as reagents in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products:
Oxidation: Phosphorothioates.
Substitution: Various alkyl or aryl thiophosphates.
Hydrolysis: Thiophosphoric acid derivatives.
Mechanism of Action
The mechanism of action of O,O,S-Triethyl thiophosphate involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes such as phosphotriesterases, which hydrolyze the compound to release thiophosphoric acid derivatives. This hydrolysis reaction is facilitated by the presence of metal ions, such as zinc or cadmium, which activate the hydrolytic nucleophile .
Comparison with Similar Compounds
O,O,O-Triethyl thiophosphate: Similar in structure but with all three ethyl groups attached to oxygen atoms.
O,O-Diethyl S-methyl thiophosphate: Contains two ethyl groups and one methyl group attached to the sulfur atom.
O,O-Diethyl S-phenyl thiophosphate: Contains two ethyl groups and one phenyl group attached to the sulfur atom.
Uniqueness: O,O,S-Triethyl thiophosphate is unique due to the presence of both oxygen and sulfur atoms bonded to the phosphorus atom, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds .
Properties
IUPAC Name |
1-[ethoxy(ethylsulfanyl)phosphoryl]oxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3PS/c1-4-8-10(7,9-5-2)11-6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXTYUIZRKSYHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073253 | |
Record name | O,O,S-Triethyl thiophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-09-0 | |
Record name | Phosphorothioic acid, O,O,S-triethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O,O,S-Triethyl phosphorothioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,O,S-Triethyl thiophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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